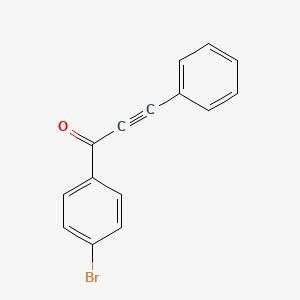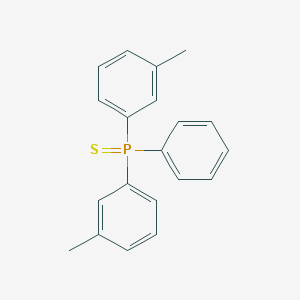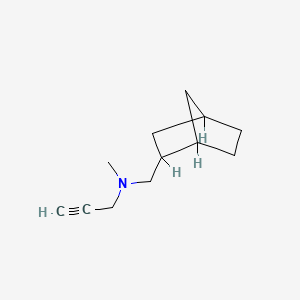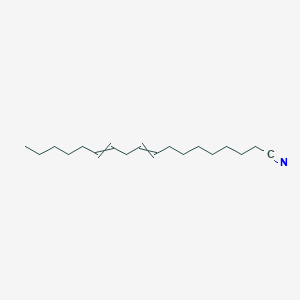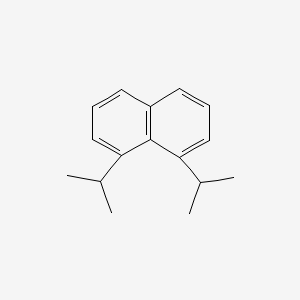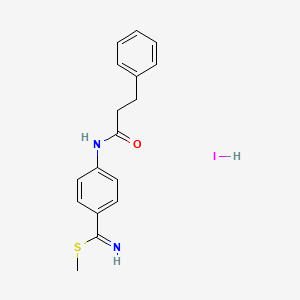![molecular formula C12H15ClS B14710604 [(2-Chlorocyclohexyl)sulfanyl]benzene CAS No. 14032-03-2](/img/structure/B14710604.png)
[(2-Chlorocyclohexyl)sulfanyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2-Chlorocyclohexyl)sulfanyl]benzene is an organic compound with the molecular formula C₁₂H₁₅ClS It is characterized by a cyclohexyl ring substituted with a chlorine atom and a sulfanyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Chlorocyclohexyl)sulfanyl]benzene typically involves the reaction of cyclohexene with benzenesulfenyl chloride in the presence of a chlorinating agent such as sulfuryl chloride. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
化学反応の分析
Types of Reactions
[(2-Chlorocyclohexyl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorine atom can be reduced to form the corresponding cyclohexylsulfanylbenzene.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexylsulfanylbenzene.
Substitution: Hydroxyl or amino-substituted derivatives.
科学的研究の応用
[(2-Chlorocyclohexyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [(2-Chlorocyclohexyl)sulfanyl]benzene involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The chlorine atom may also participate in halogen bonding, influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds
- [(2-Chlorocyclohexyl)thio]benzene
- [(2-Chlorocyclohexyl)sulfanyl]quinoline
- [(2-Chlorocyclohexyl)sulfanyl]pyridine
Uniqueness
[(2-Chlorocyclohexyl)sulfanyl]benzene is unique due to its specific combination of a cyclohexyl ring, a chlorine atom, and a sulfanyl group attached to a benzene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
14032-03-2 |
|---|---|
分子式 |
C12H15ClS |
分子量 |
226.77 g/mol |
IUPAC名 |
(2-chlorocyclohexyl)sulfanylbenzene |
InChI |
InChI=1S/C12H15ClS/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2 |
InChIキー |
MEARZADTJSUNJR-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)SC2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


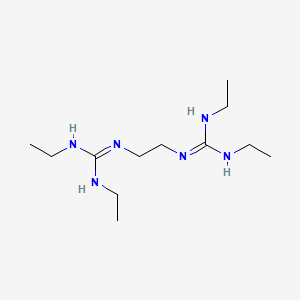
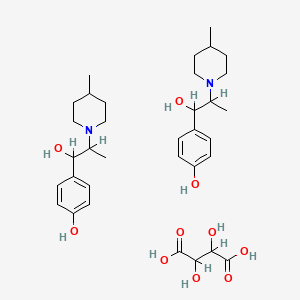
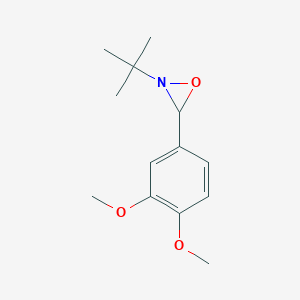
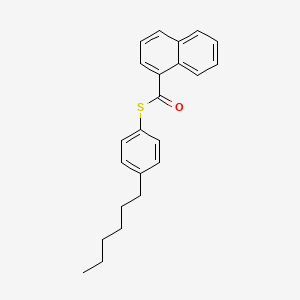
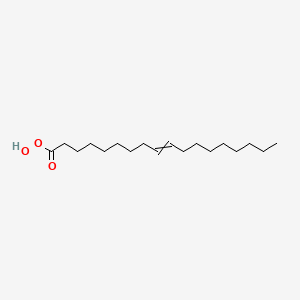
![2-[2,4,6-Triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoic acid](/img/structure/B14710568.png)
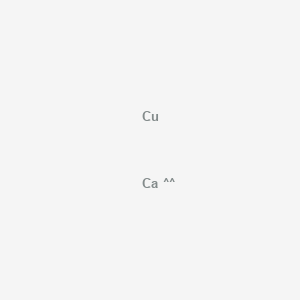
![1,4,6a-Trimethyl-4-(3-oxobutyl)decahydrocyclopenta[f]isochromene-2,7-dione](/img/structure/B14710576.png)
